4-[(2E)-2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide is a chemical compound with significant interest in medicinal chemistry and pharmacology. This compound belongs to the class of benzenesulfonamides, which are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties. The specific structure of this compound includes a hydrazine moiety, which is often associated with various therapeutic effects.
The compound can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis and pharmaceutical development. It is often utilized in research settings focused on neuroinflammation and other neurological disorders.
This compound is classified under:
The synthesis of 4-[(2E)-2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide typically involves several key steps:
The synthesis may require specific conditions such as controlled temperature, inert atmosphere (e.g., nitrogen), and the use of solvents like dichloromethane or ethanol. Reaction times can vary based on the reactivity of the starting materials.
The molecular structure of 4-[(2E)-2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide can be represented as follows:
CC(=NNc1ccc(cc1)S(=O)(=O)N)c2ccc(C)cc2
InChI=1S/C15H17N3O2S/c1-11-3-5-13(6-4-11)12(2)17-18-14-7-9-15(10-8-14)21(16,19)20/h3-10,18H,1-2H3,(H2,16,19,20)
The compound's molecular weight is 303.38 g/mol, with an accurate mass of 303.1041 g/mol. The presence of a fluorine atom and a methoxy group contributes to its unique properties.
The compound can participate in various chemical reactions:
The stability of the compound under different pH levels and temperatures should be assessed to understand its reactivity profile better.
The mechanism of action for 4-[(2E)-2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide primarily involves:
Further studies are necessary to elucidate the precise molecular interactions and pathways affected by this compound.
4-[(2E)-2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide has potential applications in:
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 21416-85-3